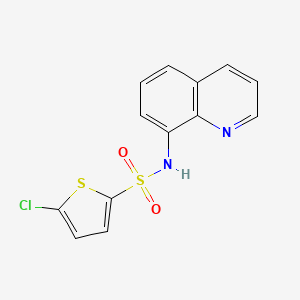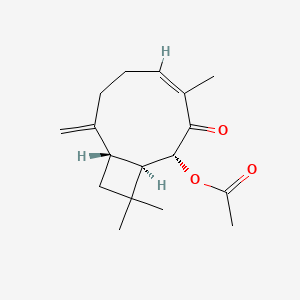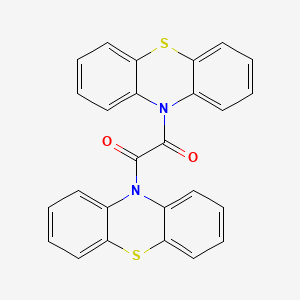
1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivative 3 is a compound belonging to the benzimidazole family, which is known for its significant pharmacological and therapeutic propertiesThese compounds are characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure that is crucial for their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivative 3 typically involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids. One common method is the reaction of 1,2-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. This reaction is carried out in a solvent mixture under mild conditions, resulting in the formation of benzimidazole derivatives with high yield and efficiency .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as hybrid crystal NH3(CH2)4NH3SiF6, has been introduced to enhance the efficiency and recyclability of the catalyst, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole derivative 3 undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of anilines via nitrosobenzene intermediates.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and hydrochloric acid (HCl) in acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with various substituents.
Reduction: Formation of amino-substituted benzimidazoles.
Substitution: Formation of halogenated benzimidazoles.
Scientific Research Applications
Benzimidazole derivative 3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzimidazole derivative 3 involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives exert anti-inflammatory effects by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . These interactions lead to the modulation of various biological processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Benzimidazole derivative 3 can be compared with other similar compounds, such as:
Benzimidazole: The parent compound with a basic bicyclic structure.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
Thiazolobenzimidazole: Exhibits significant biological activities, including anticancer and antimicrobial effects.
Uniqueness: Benzimidazole derivative 3 stands out due to its specific substituents and the resulting unique pharmacological profile
Properties
CAS No. |
63899-32-1 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H10N2O2/c16-8-5-6-9(12(17)7-8)13-14-10-3-1-2-4-11(10)15-13/h1-7,16-17H,(H,14,15) |
InChI Key |
MTDSHRDWHUXPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3063258.png)

